

Spectroscopic comparison of 3-Methoxyphenylacetone and 3,4-Dimethoxyphenylacetone

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Compound of Interest

Compound Name: 3-Methoxyphenylacetone

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A Spectroscopic Showdown: 3-Methoxyphenylacetone vs. 3,4-Dimethoxyphenylacetone

A detailed comparative analysis of the spectroscopic signatures of **3-Methoxyphenylacetone** and 3,4-Dimethoxyphenylacetone is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate a deeper understanding of their molecular structures and properties.

The subtle difference in the substitution pattern of the methoxy group on the phenyl ring of these two compounds leads to distinct spectroscopic features. This guide aims to elucidate these differences, providing a valuable resource for the identification and characterization of these molecules.

Molecular Structures at a Glance

The foundational difference between the two compounds lies in the placement of the methoxy (-OCH₃) groups on the phenyl ring. **3-Methoxyphenylacetone** possesses a single methoxy



group at the meta position, while 3,4-Dimethoxyphenylacetone features two adjacent methoxy groups.

Molecular Structures

3-Methoxyphenylacetone 3,4-Dimethoxyphenylacetone

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Caption: Molecular structures of **3-Methoxyphenylacetone** and 3,4-Dimethoxyphenylacetone.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for a direct comparison.

Infrared (IR) Spectroscopy

Feature	3-Methoxyphenylacetone	3,4- Dimethoxyphenylacetone
C=O Stretch (Ketone)	~1715 cm ⁻¹	~1710 cm ⁻¹
Aromatic C=C Stretch	~1600, 1585, 1490 cm ⁻¹	~1590, 1515 cm ⁻¹
C-O Stretch (Aromatic Ether)	~1260, 1040 cm ⁻¹	~1265, 1235, 1140, 1025 cm ⁻¹
Aromatic C-H Bending	~780, 690 cm ⁻¹ (meta- disubstituted)	~810 cm $^{-1}$ (1,2,4-trisubstituted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)



Proton	3-Methoxyphenylacetone (δ, ppm)	3,4- Dimethoxyphenylacetone (δ, ppm)
-CH₃ (Ketone)	2.15 (s, 3H)	2.14 (s, 3H)
-CH ₂ -	3.66 (s, 2H)	3.61 (s, 2H)
-OCH₃	3.80 (s, 3H)	3.87 (s, 3H), 3.88 (s, 3H)
Aromatic H	6.75-6.85 (m, 3H), 7.22 (t, J=7.8 Hz, 1H)	6.75 (d, J=1.8 Hz, 1H), 6.78 (dd, J=8.2, 1.8 Hz, 1H), 6.82 (d, J=8.2 Hz, 1H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(CDCl₃)

Carbon	3-Methoxyphenylacetone (δ, ppm)	3,4- Dimethoxyphenylacetone (δ, ppm)
-CH₃ (Ketone)	29.3	29.2
-CH ₂ -	50.8	49.9
-OCH₃	55.2	55.8, 55.9
Aromatic C (Quaternary)	135.8, 159.8	127.2, 147.8, 149.0
Aromatic C-H	112.5, 114.9, 121.2, 129.6	111.1, 112.0, 120.7
C=O	207.2	207.5

Mass Spectrometry (Electron Ionization)



Feature	3-Methoxyphenylacetone	3,4- Dimethoxyphenylacetone
Molecular Ion (M+)	m/z 164	m/z 194
Base Peak	m/z 121	m/z 151
Key Fragments	m/z 91, 77, 43	m/z 121, 91, 77, 43

Experimental Protocols

The data presented in this guide was aggregated from publicly available spectral databases. The general experimental conditions for each technique are outlined below.

Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Gas-phase IR data is also available in some databases.

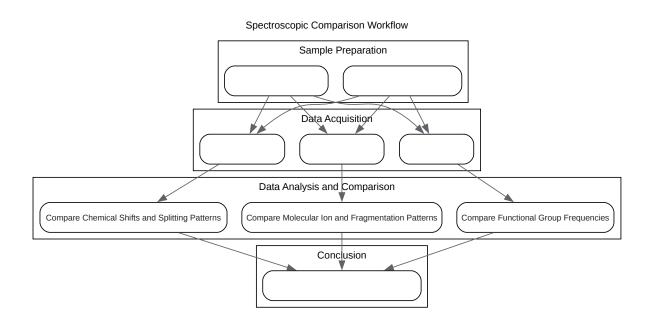
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally acquired on a spectrometer operating at frequencies of 300 MHz or higher. Deuterated chloroform (CDCl₃) is a common solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A standard electron energy of 70 eV is used for ionization.

Logical Workflow for Spectroscopic Comparison

The process of comparing these two molecules spectroscopically follows a logical progression, starting from the sample and moving through data acquisition and analysis.





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